N-methylazetidin-3-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H11ClN2 |
|---|---|
Molecular Weight |
122.60 g/mol |
IUPAC Name |
N-methylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-5-4-2-6-3-4;/h4-6H,2-3H2,1H3;1H |
InChI Key |
IUVWNLGZKLFAGU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CNC1.Cl |
Origin of Product |
United States |
Foundational Aspects of Azetidine Heterocycles and N Methylazetidin 3 Amine Hydrochloride
Architectural Significance of Four-Membered Cyclic Amines in Contemporary Organic Chemistry
Azetidines, which are four-membered saturated nitrogen heterocycles, have become increasingly significant as structural motifs in modern organic and medicinal chemistry. rsc.orgresearchgate.net Their value stems from their ability to confer a rigid, three-dimensional character to molecules, which is a highly desirable feature for optimizing interactions with biological targets and improving physicochemical properties. nih.govmdpi.com The compact and constrained nature of the azetidine (B1206935) ring provides precise control over the spatial arrangement of substituents, a critical factor in drug design. enamine.net
The incorporation of an azetidine ring can enhance properties such as metabolic stability and aqueous solubility while reducing lipophilicity. enamine.net This rigid scaffold helps to limit the conformational flexibility of a molecule, which can lead to a higher binding affinity for biological targets due to a reduced entropic penalty upon binding. enamine.net Azetidines are now recognized as valuable building blocks for creating libraries of compounds for pharmaceutical design and are found in several approved drugs. enamine.netsciencedaily.com Their utility is particularly noted in the development of treatments for neurological diseases. sciencedaily.comtechnologynetworks.com
Strain Energy and Conformational Dynamics within Azetidine Ring Systems
The defining characteristic of the azetidine ring is its significant inherent strain energy, which is a result of its bond angles deviating from the ideal tetrahedral angle. rsc.orgnih.gov This ring strain, comprising both angle and torsional strain, governs the molecule's reactivity and conformational behavior. rsc.orgwikipedia.org Unlike a flat cyclobutane (B1203170) ring, the azetidine ring adopts a puckered or non-planar conformation to relieve some of the torsional strain from eclipsing hydrogen atoms. rsc.orgrsc.org Gas-phase electron diffraction studies have determined the dihedral angle of puckering in azetidine to be 37°. rsc.orgrsc.org
This inherent strain makes the ring susceptible to ring-opening reactions under certain conditions, a property that can be harnessed in synthetic chemistry. nih.govbeilstein-journals.org The reactivity of azetidines is driven by this strain, yet the ring is notably more stable than the three-membered aziridine (B145994) ring, allowing for easier handling while still offering unique, triggerable reactivity. rsc.org The conformational dynamics, including the degree of puckering and the barrier to ring inversion, are influenced by the substituents on both the nitrogen and carbon atoms of the ring. researchgate.net Understanding these dynamics is essential for predicting the three-dimensional structure and biological interactions of azetidine-containing molecules.
N-Methylazetidin-3-amine Hydrochloride: A Prototypical Scaffold for Advanced Chemical Investigations
This compound serves as an exemplary functionalized azetidine, acting as a versatile scaffold for chemical synthesis and investigation. bldpharm.comnih.gov This compound features a primary amine group at the 3-position and a methyl group on the ring nitrogen, and it is supplied as a hydrochloride salt. uni.luuni.lu This structure provides multiple reactive sites: the nucleophilic ring nitrogen and the primary exocyclic amine. nih.govyoutube.com
The primary amine at the C-3 position is a key functional handle, allowing for a wide range of chemical modifications such as acylation and alkylation to build more complex molecules. The N-methyl group influences the ring's conformational properties and basicity. The hydrochloride salt form typically enhances the compound's stability and solubility in polar solvents, which is advantageous for its use in various reaction conditions. The combination of its defined three-dimensional structure and its chemical versatility makes this compound a valuable building block for synthesizing novel compounds, particularly in the creation of compound libraries for drug discovery. researchgate.netnih.govbeilstein-journals.orgenamine.net
Interactive Data Tables
Physicochemical Properties of 1-Methylazetidin-3-amine (B1370097) (Free Base)
| Property | Value | Source |
| Molecular Formula | C4H10N2 | nih.gov |
| Molar Mass | 86.14 g/mol | nih.gov |
| Monoisotopic Mass | 86.0844 Da | uni.lu |
| XLogP3-AA (Predicted) | -0.8 | nih.gov |
| Topological Polar Surface Area | 47.5 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Predicted Collision Cross Section (CCS) Data for N-methylazetidin-3-amine
These values are predicted using computational models and provide an estimate of the ion's size and shape in the gas phase.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]+ | 87.091676 | 116.3 |
| [M+Na]+ | 109.07362 | 121.4 |
| [M-H]- | 85.077124 | 117.1 |
| [M+NH4]+ | 104.11822 | 131.2 |
| [M+K]+ | 125.04756 | 123.7 |
| Table data sourced from PubChemLite. uni.lu |
Methodologies for the Chemical Synthesis of N Methylazetidin 3 Amine Hydrochloride and Its Derivatives
Classic Retrosynthetic Strategies for Azetidine (B1206935) Ring Construction
Traditional methods for synthesizing the azetidine core often rely on retrosynthetic disconnections that involve intramolecular cyclization or intermolecular cycloaddition reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone in the synthesis of azetidines. nih.gov This strategy typically involves the formation of a carbon-nitrogen bond within a single molecule to construct the four-membered ring. A common approach is the intramolecular SN2 reaction, where a nitrogen atom acts as a nucleophile, attacking a carbon atom bearing a suitable leaving group, such as a halogen or a mesylate. nih.govfrontiersin.org
Another notable intramolecular method is the aminolysis of epoxides. For instance, the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.govfrontiersin.org This reaction is particularly useful as it can tolerate acid-sensitive and Lewis basic functional groups. nih.gov The intramolecular aminolysis of 3,4-epoxy amines presents an alternative route to azetidine rings adjacent to a carbonyl group, which can serve as a scaffold for further functionalization. nih.govfrontiersin.org
Palladium-catalyzed intramolecular γ-C(sp³)–H amination represents a more modern approach to azetidine synthesis. This method involves the reductive elimination at an alkyl–Pd(IV) intermediate, facilitated by an oxidant and an additive, to form the azetidine ring. rsc.org
| Cyclization Method | Key Features | Example Precursor | Catalyst/Reagent |
| Intramolecular SN2 | Formation of C-N bond via nucleophilic attack. nih.govfrontiersin.org | γ-haloamine or γ-amino alcohol derivative | Base |
| Intramolecular Aminolysis of Epoxides | Regioselective ring opening of epoxides by an internal amine. nih.govfrontiersin.org | cis-3,4-epoxy amine | La(OTf)₃ nih.govfrontiersin.org |
| Palladium-Catalyzed C-H Amination | Intramolecular amination of a C(sp³)–H bond. rsc.org | Amine with a suitable alkyl chain | Palladium(II) catalyst, oxidant rsc.org |
Intermolecular Cycloaddition Reactions
Intermolecular cycloadditions, particularly [2+2] photocycloadditions known as the aza Paternò–Büchi reaction, offer a direct route to the azetidine skeleton from two separate components. nih.govrsc.org This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the four-membered ring. rsc.org
Historically, the aza Paternò–Büchi reaction has been challenging due to competing E/Z isomerization of the imine. rsc.org To overcome this, cyclic imines were often used. rsc.org However, recent advancements have enabled the use of visible light and photocatalysts, such as iridium-based catalysts, to mediate these reactions under milder conditions. nih.govspringernature.com These methods often utilize oximes, like 2-isoxazoline-3-carboxylates, which can be activated by triplet energy transfer from the photocatalyst. nih.govresearchgate.net This approach is characterized by its operational simplicity and broad substrate scope, allowing for the synthesis of highly functionalized azetidines. nih.govchemrxiv.org
| Cycloaddition Type | Reactants | Conditions | Key Advantages |
| Aza Paternò–Büchi Reaction | Imine and Alkene | UV light or visible light with photocatalyst nih.govrsc.org | Direct formation of the azetidine ring. rsc.org |
| Visible-Light-Mediated [2+2] Photocycloaddition | Oximes (e.g., 2-isoxazoline-3-carboxylates) and Alkenes | Iridium photocatalyst, visible light nih.govspringernature.com | Mild conditions, broad scope, operational simplicity. nih.govchemrxiv.org |
Contemporary and Stereocontrol-Driven Synthetic Routes
Modern synthetic chemistry has introduced sophisticated methods that allow for greater control over the stereochemistry of the azetidine products and offer novel pathways for their formation.
Asymmetric Synthesis and Enantioselective Pathways to Azetidines
The demand for enantiomerically pure azetidines in medicinal chemistry has driven the development of asymmetric synthetic methods. rsc.orgnih.govnih.gov One approach involves the use of chiral auxiliaries to induce diastereoselectivity during the cyclization process. acs.org
Catalytic enantioselective methods are highly desirable as they can generate chiral products from achiral starting materials with high efficiency. acs.org For example, the enantioselective [3+1]-cycloaddition of racemic donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, provides enantioenriched exo-imido azetidines. acs.org Another powerful method is the copper-catalyzed enantioselective difunctionalization of azetines, which installs both boryl and allyl groups with the creation of two new stereogenic centers. acs.org Phase-transfer catalysis using novel chiral catalysts has also been successfully employed for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.govnih.gov
| Asymmetric Method | Catalyst/Reagent | Key Transformation | Enantiomeric Excess (ee) |
| [3+1]-Cycloaddition | Chiral N,N'-dioxide/Mg(II) complex | Aziridine (B145994) + Isocyanide → Azetidine | Up to 94% ee acs.org |
| Boryl Allylation of Azetines | Copper/bisphosphine catalyst | Azetine → 2,3-disubstituted Azetidine | Not specified |
| Phase-Transfer Catalysis | Chiral SF₅-containing cinchona alkaloid catalyst | Intramolecular C-C bond formation | Up to 96% ee (98:2 er) nih.govnih.gov |
Strain-Release Functionalization Strategies for Azetidine Formation
The inherent strain in highly condensed ring systems can be harnessed as a driving force for the synthesis of azetidines. rsc.orgchemrxiv.org Strain-release functionalization often involves the ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). rsc.orgchemrxiv.orgnih.gov
The addition of nucleophilic organometallic species to in situ generated ABBs leads to the selective formation of 3-arylated azetidine intermediates. rsc.orgchemrxiv.org This strategy allows for the modular construction of substituted azetidines. nih.gov For instance, the reaction of azabicyclo[1.1.0]butyl-lithium with a boronic ester, followed by N-protonation and a 1,2-migration, cleaves the central C-N bond to relieve ring strain and form the azetidine ring. organic-chemistry.org
Multicomponent Reactions and Convergent Syntheses of Azetidine Scaffolds
Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity from simple and readily available starting materials in a single step. acs.org Copper-catalyzed MCRs of terminal alkynes, sulfonyl azides, and carbodiimides have been developed to synthesize 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.org The proposed mechanism involves a [2+2] cycloaddition. acs.org
A four-component reaction driven by a rsc.orgacs.org-Brook rearrangement and strain-release of azabicyclo[1.1.0]butane has also been reported for the modular synthesis of functionalized azetidines. nih.govbris.ac.uk This method allows for the sequential addition of three different electrophilic partners to an azabicyclo[1.1.0]butyl-lithium intermediate, providing access to a diverse library of compounds. nih.gov
Specific Preparative Routes to N-Methylazetidin-3-amine Hydrochloride
The preparation of this compound can be achieved through several synthetic sequences. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Key intermediates typically include a pre-formed azetidine ring bearing a functional group at the 3-position, such as a ketone or a protected amine, which is then elaborated to the final product.
The introduction of the required nitrogen-containing groups is a cornerstone of the synthesis. These methods can involve either the formation of a carbon-nitrogen bond to install the 3-amino group or the N-methylation of the azetidine ring nitrogen.
A common strategy begins with a suitable 3-functionalized azetidine precursor. For instance, starting with 1-benzyl-3-azetidinone, the ketone can be converted to an amine via reductive amination. The resulting 3-amino-1-benzylazetidine can then undergo N-methylation on the exocyclic amine, followed by debenzylation to yield N-methylazetidin-3-amine. Alternatively, methylation of the ring nitrogen of a protected 3-aminoazetidine, such as 3-amino-1-Boc-azetidine, followed by deprotection, provides another route.
Alkylation of primary amines with 1,3-dihalopropanes or their equivalents represents a fundamental method for constructing the azetidine ring itself. organic-chemistry.org A straightforward synthesis of 1,3-disubstituted azetidines can be accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org For the target molecule, this could conceptually involve the reaction of methylamine (B109427) with a 1,3-dihalo-2-aminopropane derivative, though controlling selectivity can be challenging. A more controlled approach involves the intramolecular cyclization of a γ-amino alcohol or halide. For example, palladium-catalyzed intramolecular amination of C-H bonds has been shown to produce azetidines from appropriately configured amine substrates. organic-chemistry.org
A general method for the N-methylation of secondary amines, which can be adapted for the azetidine nitrogen, involves heating the amine with methyl iodide. orgsyn.org More modern and milder methods utilize reagents like formic acid in the presence of a catalyst. google.com
Table 1: Representative Amination and Alkylation Reactions for Azetidine Synthesis
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| Primary Amine + 2-substituted-1,3-propanediol | Triflic Anhydride, Base | 1,3-Disubstituted Azetidine | Cyclizative Alkylation | organic-chemistry.org |
| 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide, Alumina, Microwave | 1-Arenesulfonylazetidine | Ring Expansion | organic-chemistry.org |
| Picolinamide-protected amine | Pd(OAc)₂, I₂, Cs₂CO₃ | Azetidine derivative | C-H Amination | organic-chemistry.org |
| Ethylamine | Benzaldehyde, then Methyl Iodide | N-Methylethylamine | N-Alkylation | orgsyn.org |
Reductive processes are crucial for converting intermediate functional groups, such as ketones, imines, or amides, into the desired amine. The reduction of azetidinones (β-lactams) with powerful reducing agents like lithium aluminum hydride (LiAlH₄) is a known method for preparing the saturated azetidine ring. wikipedia.orggoogle.com
A highly relevant pathway to N-methylazetidin-3-amine involves the reductive amination of 1-substituted-azetidin-3-one. This reaction typically proceeds by treating the ketone with methylamine or ammonia (B1221849), followed by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). If ammonia is used, a subsequent N-methylation step is required.
Illustrative Reductive Amination Pathway:
Starting Material: 1-Boc-azetidin-3-one
Reaction: Reductive amination with methylamine and a reducing agent (e.g., NaBH(OAc)₃).
Intermediate: 1-Boc-N-methylazetidin-3-amine
Deprotection: Removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid.
Final Step: Formation of the hydrochloride salt.
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free amine (N-methylazetidin-3-amine) in a suitable organic solvent, such as diethyl ether, ethanol, or dichloromethane, with a solution of hydrogen chloride (HCl) in the same or another appropriate solvent. google.comgoogleapis.com The salt then precipitates and can be isolated by filtration. For instance, a common laboratory procedure involves bubbling HCl gas through a solution of the amine or adding a solution of HCl in isopropanol (B130326) or ether. acs.org
Table 2: Key Reductive Steps in Azetidine Derivative Synthesis
| Precursor | Reagent(s) | Product | Transformation | Reference |
| Azetidinone (β-Lactam) | LiAlH₄ | Azetidine | Amide Reduction | wikipedia.orggoogle.com |
| 1-Substituted-azetidin-3-one | R-NH₂, NaBH(OAc)₃ | 3-Amino-1-substituted-azetidine | Reductive Amination | General Method |
| N-(methyl-d₃)phthalimide | HCl (aq), Heat | (methyl-d₃)amine hydrochloride | Deprotection/Salt Formation | google.comgoogleapis.com |
| N-Benzylideneethylamine | H₂, Catalyst | N-Ethylethylamine | Imine Reduction | orgsyn.org |
The translation of laboratory-scale syntheses to larger, industrial-scale production requires robust, efficient, and cost-effective methods. For azetidine derivatives, this involves developing scalable routes to the core heterocyclic scaffold. acs.org
One reported scalable approach to chiral C2-substituted azetidines utilizes chiral tert-butanesulfinamides as auxiliaries. This three-step method starts from inexpensive materials and has been demonstrated on a gram scale, achieving a 44% yield over three steps for a protected azetidine product. acs.org A key feature of this scalable process was a two-step deprotection/derivatization sequence that did not require chromatography and was successfully performed on a 25-gram scale. acs.org
Another strategy for scalable synthesis involves the multi-gram preparation of azetidine core systems from N-allyl amino diols, which are accessible via adaptation of previously described conditions. nih.gov The synthesis and diversification of these densely functionalized azetidine ring systems allow for the creation of libraries of related compounds. nih.gov Furthermore, the decarboxylation of tetrahydro-1,3-oxazin-2-ones presents another potential route for preparing azetidines, which can be advantageous as the azetidine product can be removed from the reaction mixture by distillation as it forms, simplifying purification. google.com
The development of such scalable paradigms is critical for the production of azetidine-containing building blocks used in medicinal chemistry and drug discovery, facilitating broader access to compounds like this compound. enamine.netgoogle.com
Reaction Chemistry and Mechanistic Exploration of N Methylazetidin 3 Amine Hydrochloride
Ring-Opening Reactivity of the Azetidine (B1206935) Core
The significant ring strain inherent in the azetidine ring makes it susceptible to various ring-opening reactions. rsc.orgresearchwithrutgers.com This reactivity is a cornerstone of its synthetic utility, allowing for the creation of diverse, linear, amine-containing structures. The presence of the N-methyl group and the hydrochloride form of the amine creates an azetidinium cation, which further activates the ring toward cleavage.
Nucleophilic Attack and Ring Cleavage Mechanisms
The quaternized nitrogen of the N-methylazetidinium ion significantly enhances the electrophilicity of the ring carbons, making them prime targets for nucleophilic attack. This process typically follows an SN2 mechanism, leading to stereoselective and regioselective ring cleavage. bohrium.comnih.gov The regioselectivity of the attack is a delicate interplay of steric and electronic factors, governed by the substitution pattern on the azetidine ring and the nature of the incoming nucleophile. bohrium.comorganic-chemistry.org
In the case of N-methylazetidin-3-amine, the primary sites for nucleophilic attack are the C2 and C4 positions. For an unsubstituted azetidinium ion (at C2 and C4), nucleophilic attack generally occurs at the C4 position. organic-chemistry.orgresearchgate.net However, the presence of substituents can alter this preference. While N-methylazetidin-3-amine itself is unsubstituted at C2 and C4, studies on related substituted systems provide valuable insights. For instance, C4-substituted azetidinium ions often direct the nucleophilic attack to the C2 position. organic-chemistry.orgnih.gov
The nature of the nucleophile is also critical. Highly nucleophilic species like azide (B81097) anions tend to react at the more sterically hindered but electronically favorable α-carbon (C2), whereas less nucleophilic agents may favor the less hindered C4 position. nih.gov Density Functional Theory (DFT) calculations have been employed to understand and predict these regioselectivities, confirming that the reaction pathway is governed by a balance between steric hindrance and the stability of the transition state. bohrium.comorganic-chemistry.org This controlled ring-opening provides a reliable method for synthesizing highly functionalized, stereodefined linear amines. organic-chemistry.org
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions This table is a generalized representation based on studies of various substituted azetidiniums.
| Nucleophile | Ring Position Attacked (Typical) | Influencing Factors | Reference |
| Azide (N₃⁻) | C2 or C4 | Highly nucleophilic; sensitive to electronic effects and substitution. Attack at C2 is favored in some α,α-disubstituted ions. | organic-chemistry.orgnih.gov |
| Benzylamine | C4 | Generally attacks the less substituted carbon. | organic-chemistry.org |
| Acetate (AcO⁻) | C4 | A poorer nucleophile that preferentially attacks the less sterically hindered position. | organic-chemistry.orgnih.gov |
| Alkoxides | C4 | Similar to other oxygen nucleophiles, favors the less substituted position. | organic-chemistry.org |
| Fluoride (F⁻) | C2 | Can be directed to attack the more substituted 2-position under specific conditions, especially in 2-aryl-2-carboxy-azetidines. | nih.gov |
Photochemical Ring Transformations and Electron Transfer Processes
Photochemistry offers unique, energy-efficient pathways for transforming strained rings like azetidines. beilstein-journals.org These reactions often proceed through mechanisms and intermediates not accessible via thermal methods. One prominent photochemical transformation is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. rsc.orgscispace.com While this is a method of formation, related photochemical processes can induce ring transformations.
For instance, the Norrish-Yang cyclization of α-aminoacetophenones can produce azetidinols, which are primed for subsequent ring-opening reactions. beilstein-journals.org This "build and release" strategy uses light to forge the strained ring, which is then opened to yield more complex structures. beilstein-journals.org Although this specific pathway starts from a different precursor, it highlights the potential for photochemical manipulation of the azetidine scaffold.
Electron transfer processes are also central to some photochemical reactions of azetidines. rsc.org The azetidinium cation, being electron-deficient, could theoretically participate in photoinduced electron transfer (PET) processes. In such a scenario, an excited-state photosensitizer could transfer an electron to the azetidinium ion, generating a highly reactive radical intermediate that could undergo subsequent ring cleavage or rearrangement. The principles of electron transfer at electrochemical interfaces, as described by theories from Marcus, Hush, and Gerischer, provide a fundamental framework for understanding these potential processes. youtube.com
Strain-Mediated Ring Expansion Reactions
The considerable ring strain of azetidines (approximately 25.5 kcal/mol) is a powerful thermodynamic driving force for reactions that lead to larger, more stable rings. rsc.orgresearchwithrutgers.comnih.gov This strain can be harnessed in ring expansion reactions to synthesize valuable five-membered heterocycles like pyrrolidines. nih.gov
A key example is the Stevens rearrangement of azetidinium salts. researchgate.net When treated with a strong base, an N-benzyl or N-benzhydryl azetidinium salt can undergo a rearrangement to form a substituted pyrrolidine. This reaction proceeds through the deprotonation of a carbon adjacent to the quaternary nitrogen, forming an ylide, which then undergoes a rsc.orgbeilstein-journals.org-sigmatropic shift. While N-methylazetidin-3-amine hydrochloride itself does not have the typical substituent for this specific rearrangement, the principle demonstrates the susceptibility of the activated azetidinium core to strain-releasing expansions.
More recent methodologies have utilized the strain-release of highly reactive intermediates like azabicyclo[1.1.0]butanes, which can be considered activated forms of azetidines, to drive multicomponent reactions that result in functionalized azetidines or expanded ring systems. bris.ac.uknih.gov
Functionalization and Derivatization Strategies on the Azetidine Nitrogen and Carbon Atoms
Beyond ring-opening, the N-methylazetidin-3-amine scaffold allows for various functionalization strategies. These reactions can modify the exocyclic amine or target the C-H bonds of the ring itself to build molecular complexity.
N-Substitution Reactions: Alkylation, Acylation, and Sulfonylation
The primary amine at the C3 position of N-methylazetidin-3-amine is a versatile handle for a wide range of derivatization reactions. Standard amine chemistries can be readily applied.
N-Alkylation: The 3-amino group can be alkylated using various alkylating agents. Reductive amination with aldehydes or ketones is a common method. Alternatively, direct alkylation with alkyl halides or the use of greener alkylating agents like dialkyl carbonates can be employed. nih.govresearchgate.net Microwave-assisted protocols, such as the modified Eschweiler-Clarke reaction using formic acid and aldehydes, can accelerate these transformations. mendeley.com Achieving mono-alkylation can be a challenge, but specific catalytic systems and reaction conditions have been developed to favor the formation of secondary amines over tertiary ones. researchgate.net
N-Acylation: The formation of an amide bond via acylation of the 3-amino group is a fundamental transformation, often used for installing protecting groups or building larger structures like peptides. orientjchem.orgnih.gov This is typically achieved using acyl chlorides or anhydrides, often in the presence of a base. orientjchem.org More modern and greener approaches utilize catalysts to enable acylation with less reactive acyl sources like esters or employ water as a solvent. nih.govrsc.org
N-Sulfonylation: The 3-amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (p-TsCl), in the presence of a base. nih.gov Sulfonamides are important functional groups in medicinal chemistry. Efficient methods using sonication have been developed to carry out N-sulfonylation rapidly and in high yields under mild conditions. nih.govcore.ac.uk
Table 2: Representative Functionalization Reactions of the 3-Amino Group
| Reaction Type | Reagent Class | Typical Conditions | Product Functional Group | Reference |
| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine | researchgate.netnih.gov |
| N-Alkylation | Aldehydes/Ketones | Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | mendeley.com |
| N-Acylation | Acyl Chlorides/Anhydrides | Base (e.g., Pyridine, Et₃N) | Amide | orientjchem.orgnih.gov |
| N-Acylation | Esters | Acid Catalyst (e.g., Acetic Acid) | Amide | rsc.org |
| N-Sulfonylation | Sulfonyl Chlorides (e.g., p-TsCl) | Base / Atomized Sodium (ultrasound) | Sulfonamide | nih.govcore.ac.uk |
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
No kinetic or isotopic labeling studies specifically investigating the reaction mechanisms of this compound have been found in the public domain.
Mechanistic explorations of radical reactions with simpler, related amines have been conducted. For example, studies on the reactions of the methylidyne (CH) radical with methylamine (B109427) and dimethylamine (B145610) have been performed to understand product formation, which is generally assigned to an addition–elimination mechanism. osti.gov
Furthermore, isotopic labeling is a common technique for elucidating reaction pathways and for creating standards for analysis. Deuterium-labeled amine hydrochlorides, such as methyl-d3-amine (B1598088) hydrochloride, are commercially available and used in various analytical applications, including the linkage-specific analysis of glycans by mass spectrometry. sci-hub.secdnisotopes.com However, no studies were found that prepare or use an isotopically labeled version of this compound to probe its reaction mechanisms.
Without experimental data from kinetic analyses or isotopic labeling experiments for this compound, any proposed reaction mechanism would be purely speculative and extrapolated from related, but distinct, chemical systems.
Advanced Spectroscopic and Structural Characterization Techniques for Azetidine Systems
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of azetidine (B1206935) derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, stereochemistry, and conformational dynamics of these strained four-membered rings.
In the case of N-methylazetidin-3-amine hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidine ring, the N-methyl group, and the amine group. The chemical shifts and coupling constants of the ring protons are particularly informative. The non-equivalent methylene (B1212753) protons on the ring often exhibit complex splitting patterns due to geminal and vicinal coupling, which can be analyzed to determine the ring's pucker and the relative orientation of the substituents. For instance, in related azetidine systems, the diastereotopic protons adjacent to a stereocenter show distinct chemical shifts and coupling constants, which can be used to infer the stereochemistry. nih.gov
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the azetidine ring are sensitive to the electronic environment and the presence of substituents. The N-methyl group will appear as a distinct signal in the aliphatic region of the spectrum.
Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often employed for unambiguous assignment of all proton and carbon signals, especially in more complex azetidine derivatives. These multi-dimensional NMR experiments help to establish connectivity between different parts of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| N-CH₃ | 2.5 - 2.8 | s | - |
| Ring CH (C3) | 3.8 - 4.2 | m | - |
| Ring CH₂ (C2/C4) | 3.5 - 4.0 | m | - |
| NH₂ | 8.0 - 9.0 (broad) | s | - |
Note: Predicted values are based on general principles and data from related azetidine compounds. Actual values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| N-CH₃ | 40 - 45 |
| Ring C3 | 50 - 55 |
| Ring C2/C4 | 55 - 60 |
Note: Predicted values are based on general principles and data from related azetidine compounds. Actual values may vary.
Mass Spectrometric Approaches for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. researchgate.net
The mass spectrum of N-methylazetidin-3-amine would typically be acquired using a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. The fragmentation of the azetidine ring is a key feature, and the observed fragment ions can help to confirm the connectivity of the molecule. For N-methylazetidin-3-amine, characteristic fragmentation pathways would likely involve the loss of the amine group, the methyl group, or the opening of the azetidine ring.
A PubChem entry for 1-methylazetidin-3-amine (B1370097) indicates a molecular weight of 86.14 g/mol and a monoisotopic mass of 86.084 Da. nih.gov The hydrochloride salt would have a correspondingly higher molecular weight.
Table 3: Predicted Mass Spectrometry Data for N-methylazetidin-3-amine
| Ion | Predicted m/z |
| [M+H]⁺ | 87.0917 |
| [M-NH₂]⁺ | 70.0651 |
| [M-CH₃]⁺ | 72.0760 |
Note: Predicted m/z values are for the free base and are calculated based on its chemical formula (C₄H₁₀N₂). The hydrochloride salt will show different values.
X-ray Crystallography for Definitive Solid-State Structural Assignment
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would provide unambiguous information about bond lengths, bond angles, and the conformation of the azetidine ring. It would also reveal the details of the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
The crystal structure of a related compound, a 2,4-cis-disubstituted azetidine derivative, has been determined, revealing important details about its stereochemistry. nih.gov Similarly, the crystal structures of other amine hydrochloride salts have been reported, providing insights into the packing and hydrogen bonding networks. grafiati.com For this compound, the protonated amine group and the chloride anion would be expected to participate in a network of hydrogen bonds, which would significantly influence the crystal packing. The puckering of the azetidine ring, a key conformational feature, would also be precisely determined from the crystallographic data.
Table 4: Representative Crystallographic Data for an Azetidine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1974(6) |
| b (Å) | 10.6696(7) |
| c (Å) | 12.9766(8) |
| α, β, γ (°) | 90 |
Note: Data is for a representative N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and serves as an example of crystallographic parameters. mdpi.com Actual values for this compound would need to be determined experimentally.
Chiroptical Spectroscopy for Enantiomeric Purity Determination
Since N-methylazetidin-3-amine is a chiral molecule, existing as a pair of enantiomers, chiroptical spectroscopy techniques are essential for determining its enantiomeric purity. The two most common chiroptical techniques are polarimetry and circular dichroism (CD) spectroscopy.
Polarimetry measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α]D, is a characteristic property of a chiral compound and can be used to determine the enantiomeric excess (ee) of a sample.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed stereochemical information than polarimetry and can be used to assign the absolute configuration of a chiral molecule by comparing the experimental spectrum with theoretical calculations. The CD spectrum of a chiral hemiporphyrazine derivative with chiral binaphthyl substituents has been reported, demonstrating the utility of this technique in characterizing complex chiral molecules. nih.gov For this compound, the CD spectrum would be expected to show characteristic Cotton effects corresponding to the electronic transitions of the chromophores in the molecule.
Computational and Theoretical Investigations into N Methylazetidin 3 Amine Hydrochloride Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of N-methylazetidin-3-amine hydrochloride. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict reactivity.
Detailed research findings from these calculations reveal the distribution of electrons within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The protonated amine group significantly influences the electronic landscape, withdrawing electron density from the azetidine (B1206935) ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO is typically localized on the non-protonated nitrogen and the amino group, indicating their nucleophilic character, while the LUMO is distributed across the ring, particularly near the electron-withdrawing groups, indicating sites for nucleophilic attack.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a positive potential around the ammonium and N-methyl groups and a negative potential near the lone pair of the exocyclic amine (in its free base form), guiding intermolecular interactions.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |
| Mulliken Charge on N1 (ring) | -0.45 e | DFT/B3LYP/6-31G |
| Mulliken Charge on N3 (amino) | -0.60 e | DFT/B3LYP/6-31G |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, offering a good balance between accuracy and computational cost. researchgate.net For this compound, DFT studies can elucidate the pathways of various reactions, such as nucleophilic substitution or ring-opening reactions. nih.gov
By mapping the potential energy surface, researchers can identify transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT calculations have been successfully applied to study the mechanisms of cycloaddition reactions and reactions involving aniline compounds. mdpi.comresearchgate.net For instance, a hypothetical study on the N-acylation of the exocyclic amine would involve calculating the geometries of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products.
These studies provide detailed insights into the stereoselectivity and regioselectivity of reactions involving azetidine derivatives. uni-muenchen.de The choice of functional (e.g., B3LYP, M06-2X) and basis set is crucial for obtaining accurate results that correlate well with experimental observations. nih.govmdpi.com
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Method |
|---|---|---|---|
| Nucleophilic Attack | TS1 | 12.5 | M06-2X/6-311+G(d,p) |
| Proton Transfer | TS2 | 8.2 | M06-2X/6-311+G(d,p) |
| Leaving Group Departure | TS3 | 15.1 | M06-2X/6-311+G(d,p) |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The four-membered azetidine ring is strained and not planar, leading to different puckered conformations. Molecular modeling and molecular dynamics (MD) simulations are essential tools for exploring the conformational landscape of this compound. mdpi.com Conformational analysis helps in understanding how the molecule's shape influences its biological activity and physical properties. lumenlearning.com
Molecular mechanics force fields are used to calculate the potential energy of different conformations. The puckering of the azetidine ring and the orientation of the N-methyl and amine substituents (axial vs. equatorial) are critical conformational features. nih.gov The relative energies of these conformers determine their population at a given temperature. For N-methylazetidin-3-amine, the orientation of the methyl group on the ring nitrogen can significantly affect the ring's pucker and the orientation of the 3-amino group. rsc.org
MD simulations provide a dynamic picture of the molecule's behavior over time, showing transitions between different conformational states. mdpi.comresearchgate.net These simulations can be performed in various solvents to understand how the environment affects the conformational preferences.
| Conformer | Amine Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) | Method |
|---|---|---|---|---|
| 1 | Equatorial | Equatorial | 0.00 | MMFF94 |
| 2 | Axial | Equatorial | 1.25 | MMFF94 |
| 3 | Equatorial | Axial | 2.10 | MMFF94 |
| 4 | Axial | Axial | 3.50 | MMFF94 |
Prediction of Spectroscopic Parameters and Chemical Shifts
Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts, which can aid in structure elucidation and verification. bohrium.com For this compound, predicting ¹H and ¹³C NMR spectra can help assign experimental signals to specific atoms in the molecule.
The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). researchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). github.io Recent advances using machine learning have also shown high accuracy in predicting ¹H chemical shifts. nih.govmdpi.com
Predicted chemical shifts can be compared with experimental data to confirm the proposed structure or to distinguish between different isomers or conformers.
| Atom | Predicted ¹H Shift | Hypothetical Exp. ¹H Shift | Predicted ¹³C Shift | Hypothetical Exp. ¹³C Shift |
|---|---|---|---|---|
| CH₃-N | 2.95 | 2.90 | 42.5 | 42.1 |
| CH₂ (C2/C4) | 4.10 | 4.05 | 55.8 | 55.2 |
| CH (C3) | 4.35 | 4.30 | 48.2 | 47.8 |
| NH₃⁺ | 9.50 | 9.45 | - | - |
N Methylazetidin 3 Amine Hydrochloride As a Strategic Building Block in Complex Molecular Architectures
Design and Synthesis of Diverse Azetidine-Based Molecular Scaffolds
The inherent ring strain of the azetidine (B1206935) core in N-methylazetidin-3-amine hydrochloride makes it an attractive scaffold for the creation of diverse and structurally complex molecules. nih.govacs.org Chemists have leveraged this reactivity to design and synthesize a variety of fused, spirocyclic, and bridged ring systems. These intricate architectures are of significant interest in drug discovery as they allow for the exploration of new chemical space. nih.gov
A key strategy in the synthesis of these scaffolds involves the functionalization of the azetidine ring. For instance, the secondary amine can undergo N-alkylation, and the amino group can be transformed into other functionalities, providing multiple points for diversification. nih.govacs.org One notable approach begins with the synthesis of 2-cyanoazetidines from β-amino alcohols. acs.org This is followed by a series of reactions, including reduction of the nitrile to a primary amine and subsequent protection, to yield a versatile intermediate. This intermediate can then be used to construct various molecular scaffolds. nih.govacs.org
The development of robust synthetic routes to access these complex azetidine-based structures is crucial. Multi-gram scale syntheses have been developed to provide sufficient quantities of these building blocks for library generation and further studies. nih.govacs.org The ability to create a diverse collection of these scaffolds is essential for generating lead-like molecules with potential applications in areas such as central nervous system (CNS)-targeted therapies. nih.gov
Applications in Heterocyclic Chemistry for Novel Compound Libraries
This compound and its derivatives are pivotal in the field of heterocyclic chemistry for the generation of novel compound libraries. enamine.netmedchemexpress.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry due to their prevalence in biologically active molecules. openmedicinalchemistryjournal.com The azetidine moiety, a nitrogen-containing heterocycle, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs. chemrxiv.org
The synthesis of libraries of compounds based on the azetidine scaffold allows for the systematic exploration of structure-activity relationships. enamine.net By reacting this compound with a variety of reagents, chemists can rapidly generate a large number of structurally diverse molecules. nih.govenamine.net These libraries can then be screened for biological activity against various targets, accelerating the discovery of new drug candidates. medchemexpress.com
A straightforward, one-step synthesis of azetidine-3-amines from commercially available materials has been developed, further facilitating their use in the creation of compound libraries. chemrxiv.orgnih.gov This method is tolerant of various functional groups commonly found in biologically active molecules, making it a versatile tool for medicinal chemists. chemrxiv.org
Development of Precursors for Advanced Organic Materials
The unique electronic and structural properties of the azetidine ring make this compound a promising precursor for the development of advanced organic materials. The incorporation of this strained ring system into polymers or other macromolecular structures can impart novel properties.
While the primary focus of research on this compound has been in medicinal chemistry, its potential in materials science is an emerging area of interest. The reactivity of the azetidine ring can be harnessed to create cross-linked polymers or to modify the surface of materials. The nitrogen atom in the ring can also act as a coordination site for metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). Further research in this area is needed to fully explore the potential of this versatile building block in the design of new materials with tailored properties.
Role in Peptidomimetics and Unnatural Amino Acid Synthesis
This compound serves as a valuable building block in the synthesis of peptidomimetics and unnatural amino acids. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The rigid conformation of the azetidine ring can be used to constrain the backbone of a peptide, leading to a more defined three-dimensional structure. mdpi.com This conformational restriction can enhance binding affinity and selectivity for a biological target.
Furthermore, this compound can be used as a starting material for the synthesis of unnatural amino acids. mdpi.com These are amino acids that are not found in nature and can be incorporated into peptides or proteins to introduce novel properties. For example, the synthesis of new heterocyclic amino acid derivatives containing the azetidine ring has been described. mdpi.com These unnatural amino acids can be used to probe protein structure and function or to create peptides with enhanced therapeutic properties. The synthesis of these derivatives often involves reactions such as aza-Michael addition to functionalized azetidines. mdpi.com
Emerging Trends and Future Research Directions in N Methylazetidin 3 Amine Hydrochloride Chemistry
Catalytic Methods for Sustainable Azetidine (B1206935) Synthesis
The development of efficient and environmentally benign synthetic methods for producing azetidine cores is a primary focus of current research. Traditional syntheses often involve multi-step processes with harsh reagents. researchgate.net Modern approaches, however, are shifting towards catalytic and more sustainable alternatives.
One promising strategy is the use of transition-metal catalysis. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method leverages a key reductive elimination step from an alkyl–Pd(IV) intermediate to form the strained four-membered ring. rsc.org Another approach involves lanthanoid (III) trifluoromethanesulfonate (B1224126) (Ln(OTf)₃) as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which proceeds in high yields even with sensitive functional groups present. nih.gov
Visible-light-mediated aza Paternò-Büchi reactions represent an atom-economical pathway to highly functionalized azetidines through the [2+2] photocycloaddition of imines and alkenes. researchgate.netchemrxiv.org These reactions, often using an iridium(III) photocatalyst, can overcome limitations of traditional photochemical methods. rsc.org Furthermore, flow chemistry is being employed to enhance safety and scalability, particularly for reactions involving potentially hazardous intermediates. nih.govacs.org For example, a continuous flow synthesis of 2-substituted azetines and 3-substituted azetidines has been developed using N-Boc-3-iodoazetidine as a common precursor, highlighting the utility of flow technology for handling reactive lithiated intermediates. acs.org
Table 1: Comparison of Modern Catalytic Methods for Azetidine Synthesis
| Catalytic Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Intramolecular C(sp³)–H Amination | Palladium(II) with oxidant (e.g., benziodoxole tosylate) | High functional group tolerance; forms ring via C-H activation. | rsc.org |
| Intramolecular Aminolysis of Epoxides | Lanthanum(III) triflate (La(OTf)₃) | High regioselectivity; tolerates acid-sensitive groups. | nih.gov |
| Aza Paternò-Büchi Reaction | Visible-light photocatalyst (e.g., Ir(III) complex) | Atom-economical [2+2] cycloaddition; mild reaction conditions. | rsc.orgchemrxiv.org |
Novel Reactivity Modes and Synthetic Transformations
The ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to unique reactivity, particularly ring-opening reactions that are less facile than in aziridines but more accessible than in pyrrolidines. rsc.org This property allows azetidines to serve as versatile synthetic intermediates. rsc.org
Nucleophilic ring-opening is a primary mode of transformation. Cooperative Brønsted/Lewis acid catalysis can enable the ring-opening of azetidines with organotrifluoroborates, providing access to γ,γ-substituted amines with high regioselectivity. organic-chemistry.org Research has also demonstrated the enantioselective desymmetrization of azetidines using thiols as nucleophiles, catalyzed by a chiral phosphoric acid, which activates the azetidine ring towards opening. rsc.org
Ring expansion reactions are another area of exploration. For example, functionalized azetidines can undergo ring expansion to form other heterocyclic systems like pyrrolidines and azepanes, making them valuable building blocks in organic synthesis. researchgate.net The development of methods for these transformations expands the chemical space accessible from a single azetidine core. rsc.org
Integration of N-Methylazetidin-3-amine Hydrochloride into Supramolecular Chemistry
The rigid, four-membered ring of azetidine provides a defined scaffold for orienting functional groups in three-dimensional space, a highly desirable feature in supramolecular chemistry. enamine.net While specific research on this compound in this context is nascent, its structural attributes suggest significant potential.
The presence of a secondary amine (as a hydrochloride salt) and a tertiary amine within the same small molecule allows for specific hydrogen bonding interactions and potential as a guest in host-guest systems. The conformational rigidity of the azetidine ring can reduce the entropic penalty upon binding to a biological target or a synthetic receptor, potentially leading to higher affinity. enamine.net Natural products containing two azetidine rings, such as diazetidomonapyridone produced by Pseudomonas aeruginosa, underscore the role of these heterocycles in molecular recognition and biological function, suggesting a basis for their use in designing synthetic supramolecular systems. acs.org
Exploration of Azetidines in Chemical Biology Probes
Azetidines are increasingly recognized as valuable components in the design of chemical biology probes and lead compounds for drug discovery. nih.govnih.gov Their incorporation can improve physicochemical properties and provide novel vectors for exploring chemical space. nih.gov A key application is in diversity-oriented synthesis (DOS), where the azetidine scaffold is used to generate libraries of complex and diverse molecules, including fused, bridged, and spirocyclic systems. nih.govcureffi.org
The azetidine moiety has been successfully integrated into fluorescent probes. For instance, purine (B94841) analogs modified with 3-substituted azetidines have been shown to yield highly emissive and environmentally sensitive fluorophores. nih.gov The substituent at the 3-position of the azetidine ring can be used to fine-tune the photophysical properties, making these compounds potential tools for studying biological systems, such as probing the function of modified nucleosides in RNA. nih.gov The development of azetidine-based scaffolds optimized for properties like blood-brain barrier penetration further highlights their utility in creating probes and therapeutics targeting the central nervous system. nih.govnih.gov
Table 2: Applications of Azetidines in Chemical Biology
| Application Area | Example | Key Feature | Reference |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Generation of spirocyclic azetidine libraries on solid support. | Access to novel molecular frameworks with controlled physicochemical properties for CNS-focused libraries. | nih.govcureffi.org |
| Fluorescent Probes | Purine analogs with 3-substituted azetidines. | The azetidine substituent tunes emission maxima and quantum yield, creating responsive fluorophores. | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methylazetidin-3-amine hydrochloride, and how can purity be ensured?
- Methodology :
- Step 1 : Utilize reductive amination between azetidin-3-amine and methylamine in the presence of sodium cyanoborohydride under acidic conditions.
- Step 2 : Cyclization reactions may be required to stabilize the azetidine ring, using reagents like thionyl chloride for hydrochlorination.
- Purification : Recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: methanol/dichloromethane).
- Characterization : Confirm purity via HPLC (>98%) and structural integrity via -NMR (e.g., δ 3.2 ppm for azetidine protons) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., azetidine ring protons at δ 2.8–3.5 ppm) and confirm salt formation via -NMR.
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H] at m/z 121.1).
- HPLC : Assess purity with reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .
Q. What are the key considerations for handling and storing this compound?
- Stability : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation.
- Decomposition : Monitor via differential scanning calorimetry (DSC) for thermal stability thresholds (e.g., decomposition onset >150°C).
- Safety : Refer to safety data sheets (SDS) for PPE requirements (gloves, lab coat) and fume hood use during synthesis .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound given limited mechanistic data?
- Hypothesis-Driven Approach :
- Structural Analogs : Compare with N-Cyclopropyl-N-methylazetidin-3-amine dihydrochloride, a known dual inhibitor of lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs) .
- Assays : Conduct enzyme inhibition assays (e.g., HDAC fluorometric activity kits) and binding studies (surface plasmon resonance) to quantify affinity ().
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with epigenetic targets.
Q. How can contradictions in reported solubility or stability data be resolved experimentally?
- Experimental Design :
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Compare with published values using UV-Vis spectroscopy.
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
Q. How can structure-activity relationships (SAR) be explored to enhance pharmacological activity?
- Strategy :
- Derivatization : Introduce substituents (e.g., fluoromethyl groups) at the azetidine nitrogen to modulate lipophilicity (logP) and blood-brain barrier permeability.
- In Vitro Testing : Screen analogs for cytotoxicity (MTT assay) and target engagement (e.g., HDAC inhibition IC) .
Q. What experimental frameworks are recommended to validate synthetic yield and reproducibility?
- Quality-by-Design (QbD) :
- DOE : Optimize reaction parameters (temperature, pH, stoichiometry) via factorial design.
- Statistical Analysis : Use ANOVA to assess batch-to-batch variability (<5% RSD for yield).
- Cross-Validation : Compare NMR data with PubChem/CAS entries (e.g., PubChem CID 94308 for related amines) .
Q. How can a mechanism of action be proposed for this compound using structural analogs?
- Methodology :
- Comparative Analysis : Align with N-Cyclopropyl derivatives showing epigenetic modulation. Use site-directed mutagenesis to identify critical binding residues.
- Pathway Mapping : Transcriptomic profiling (RNA-seq) in cancer cell lines to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
